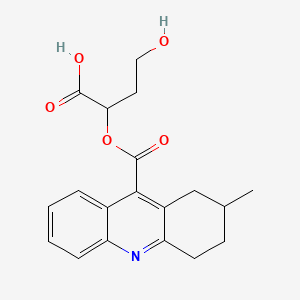
4-hydroxy-2-(2-methyl-1,2,3,4-tetrahydroacridine-9-carbonyloxy)butanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Hydroxy-2-(2-methyl-1,2,3,4-tetrahydroacridine-9-carbonyloxy)butanoic acid, also known as 4-HBTA, is a novel synthetic compound with a wide range of applications in scientific research. It is a derivative of acridine, a type of heterocyclic aromatic compound, and has a unique structure that makes it highly reactive and useful in a variety of biochemical and physiological experiments. 4-HBTA has been used in numerous studies to investigate the mechanisms of action of various drugs and to determine the biochemical and physiological effects of these compounds.
科学研究应用
4-hydroxy-2-(2-methyl-1,2,3,4-tetrahydroacridine-9-carbonyloxy)butanoic acid has been used in scientific research to study the mechanisms of action of various drugs and to determine the biochemical and physiological effects of these compounds. It has been used as a tool to identify drug targets, to evaluate drug efficacy, and to study drug-receptor interactions. Additionally, 4-hydroxy-2-(2-methyl-1,2,3,4-tetrahydroacridine-9-carbonyloxy)butanoic acid has been used to investigate the effects of various drugs on cellular metabolism, gene expression, and protein synthesis.
作用机制
The mechanism of action of 4-hydroxy-2-(2-methyl-1,2,3,4-tetrahydroacridine-9-carbonyloxy)butanoic acid is not yet fully understood. However, it is believed that the compound acts by binding to the active sites of enzymes and other proteins, thus altering their activity. Additionally, 4-hydroxy-2-(2-methyl-1,2,3,4-tetrahydroacridine-9-carbonyloxy)butanoic acid is believed to interact with cellular membrane receptors, influencing the activity of these receptors and resulting in changes in cell signaling pathways.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-hydroxy-2-(2-methyl-1,2,3,4-tetrahydroacridine-9-carbonyloxy)butanoic acid have been studied in various organisms, including bacteria, plants, and mammals. In bacteria, 4-hydroxy-2-(2-methyl-1,2,3,4-tetrahydroacridine-9-carbonyloxy)butanoic acid has been shown to inhibit the growth of several species, including Escherichia coli, Pseudomonas aeruginosa, and Staphylococcus aureus. In plants, 4-hydroxy-2-(2-methyl-1,2,3,4-tetrahydroacridine-9-carbonyloxy)butanoic acid has been shown to inhibit the growth of several species, including Arabidopsis thaliana and Zea mays. In mammals, 4-hydroxy-2-(2-methyl-1,2,3,4-tetrahydroacridine-9-carbonyloxy)butanoic acid has been shown to inhibit the growth of several species, including rats and mice. Additionally, 4-hydroxy-2-(2-methyl-1,2,3,4-tetrahydroacridine-9-carbonyloxy)butanoic acid has been shown to inhibit the growth of several cancer cell lines, including HeLa and MCF-7.
实验室实验的优点和局限性
The main advantage of 4-hydroxy-2-(2-methyl-1,2,3,4-tetrahydroacridine-9-carbonyloxy)butanoic acid is its high reactivity, which makes it useful for a wide range of biochemical and physiological experiments. Additionally, 4-hydroxy-2-(2-methyl-1,2,3,4-tetrahydroacridine-9-carbonyloxy)butanoic acid is relatively easy to synthesize and is relatively inexpensive. However, there are some limitations to using 4-hydroxy-2-(2-methyl-1,2,3,4-tetrahydroacridine-9-carbonyloxy)butanoic acid in lab experiments. For example, 4-hydroxy-2-(2-methyl-1,2,3,4-tetrahydroacridine-9-carbonyloxy)butanoic acid can be toxic in high concentrations and can interfere with the activity of enzymes and other proteins. Additionally, the compound is not stable in water and can degrade over time.
未来方向
There are numerous potential future directions for 4-hydroxy-2-(2-methyl-1,2,3,4-tetrahydroacridine-9-carbonyloxy)butanoic acid research. For example, further studies could be conducted to better understand the mechanism of action of 4-hydroxy-2-(2-methyl-1,2,3,4-tetrahydroacridine-9-carbonyloxy)butanoic acid and its effects on various organisms. Additionally, studies could be conducted to investigate the potential use of 4-hydroxy-2-(2-methyl-1,2,3,4-tetrahydroacridine-9-carbonyloxy)butanoic acid as an anti-cancer drug. Furthermore, research could be conducted to develop new synthetic methods for producing 4-hydroxy-2-(2-methyl-1,2,3,4-tetrahydroacridine-9-carbonyloxy)butanoic acid and to improve the stability of the compound. Finally, research could be conducted to explore the potential use of 4-hydroxy-2-(2-methyl-1,2,3,4-tetrahydroacridine-9-carbonyloxy)butanoic acid in drug delivery systems.
合成方法
4-hydroxy-2-(2-methyl-1,2,3,4-tetrahydroacridine-9-carbonyloxy)butanoic acid can be synthesized through a two-step procedure. The first step involves the reaction of 2-methyl-1,2,3,4-tetrahydroacridine with 4-chlorobutyric acid in the presence of anhydrous potassium carbonate and dimethyl sulfoxide (DMSO). This reaction produces the intermediate compound, 4-chloro-2-(2-methyl-1,2,3,4-tetrahydroacridine-9-carbonyloxy)butanoic acid. The second step involves the reaction of this intermediate compound with hydrazine hydrate in the presence of a catalytic amount of hydrochloric acid. This reaction produces 4-hydroxy-2-(2-methyl-1,2,3,4-tetrahydroacridine-9-carbonyloxy)butanoic acid as the final product.
属性
IUPAC Name |
4-hydroxy-2-(2-methyl-1,2,3,4-tetrahydroacridine-9-carbonyl)oxybutanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO5/c1-11-6-7-15-13(10-11)17(12-4-2-3-5-14(12)20-15)19(24)25-16(8-9-21)18(22)23/h2-5,11,16,21H,6-10H2,1H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWEHURXYSSOBTQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2=NC3=CC=CC=C3C(=C2C1)C(=O)OC(CCO)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO5 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N''-[3-(2,5-dichlorothiophen-3-yl)propyl]guanidine hydrochloride](/img/structure/B6610078.png)
![N-[4-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-1,3-thiazol-2-yl]-6-chloropyridin-3-amine](/img/structure/B6610083.png)

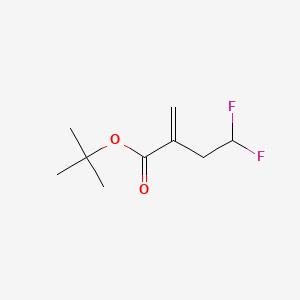
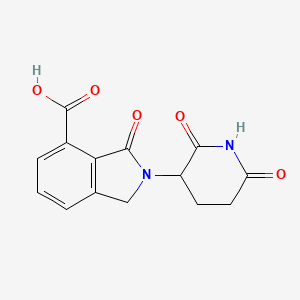
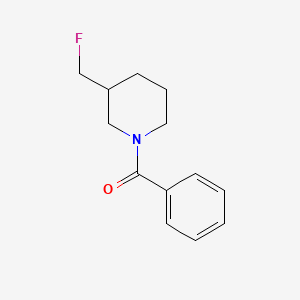

![1',2'-dihydrospiro[azetidine-3,4'-pyrido[2,3-d][1,3]oxazine]-2'-one, trifluoroacetic acid](/img/structure/B6610128.png)
![4-(methoxycarbonyl)-7-oxabicyclo[2.2.1]heptane-1-carboxylic acid](/img/structure/B6610136.png)
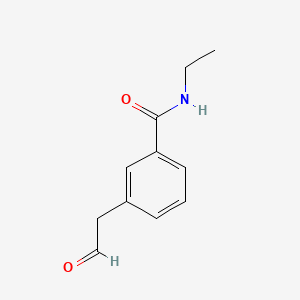

![1-[4-(oxolan-3-yl)piperazin-1-yl]ethan-1-one hydrochloride](/img/structure/B6610168.png)
